Undec-10-en-1-yl carbamimidothioate

Protein synthesis inhibition Translation elongation Antitumor mechanism

Undec-10-en-1-yl carbamimidothioate, most commonly encountered as its hydroiodide salt S-(10-undecen-1-yl)isothiouronium iodide (CAS 22584-04-9, also designated AHR-1911 or Isothiuronium), is a C11 alkenyl isothiouronium compound belonging to the thiopseudourea class. It is characterized by an 11-carbon aliphatic chain bearing a terminal double bond (undec-10-en-1-yl group) esterified to a carbamimidothioate moiety.

Molecular Formula C12H24N2S
Molecular Weight 228.40 g/mol
Cat. No. B13333069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndec-10-en-1-yl carbamimidothioate
Molecular FormulaC12H24N2S
Molecular Weight228.40 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCSC(=N)N
InChIInChI=1S/C12H24N2S/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14/h2H,1,3-11H2,(H3,13,14)
InChIKeyOEXJBTRYLHGHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Undec-10-en-1-yl Carbamimidothioate (AHR-1911) — A Dual-Action Isothiouronium Salt for Anti-Inflammatory and Protein Synthesis Inhibition Research


Undec-10-en-1-yl carbamimidothioate, most commonly encountered as its hydroiodide salt S-(10-undecen-1-yl)isothiouronium iodide (CAS 22584-04-9, also designated AHR-1911 or Isothiuronium), is a C11 alkenyl isothiouronium compound belonging to the thiopseudourea class. It is characterized by an 11-carbon aliphatic chain bearing a terminal double bond (undec-10-en-1-yl group) esterified to a carbamimidothioate moiety [1]. The compound was selected from a systematic series of alkyl-pseudothioureas as the optimal candidate for topical antimicrobial and anti-inflammatory use, and has documented protein synthesis inhibitory activity linked to antitumor effects in the Walker 256 carcinoma model [2]. Unlike simple thioureas, AHR-1911 functions as a potent translation inhibitor that impairs chain elongation at the transpeptidation step, providing a mechanistically distinct profile among sulfur-containing bioactive small molecules [3].

Why Undec-10-en-1-yl Carbamimidothioate Cannot Be Replaced by In-Class Isothioureas, Saturated Analogs, or Component Fragments


The biological activity of undec-10-en-1-yl carbamimidothioate is exquisitely dependent on three structural features that are absent in generic isothiourea derivatives: (i) an alkyl chain length of exactly 11 carbons, with shorter chains (C9) showing reduced protein synthesis blockade and longer chains providing no additional benefit; (ii) a terminal double bond in the distal section of the aliphatic chain, which increases inhibition on intact cells while simultaneously decreasing cytotoxicity and reducing ribosomal aggregation compared to the fully saturated C11 analog; and (iii) the intact carbamimidothioate (pseudothiourea) group, as undecylenic acid and thiourea individually show practically no inhibition [1]. Early structure-activity relationship studies established that the minimum chain for activity is 9 carbons with a plateau at 11, and replacement of the pseudothiourea group at C-1 by an NH₂ group did not alter the chain-length dependence but abolished the antitumor effect, demonstrating that both the pseudothiourea head group and the unsaturated C11 tail are obligate pharmacophoric elements [2]. Consequently, commercially available saturated S-undecyl-isothiourea (CAS 75275-48-8, LogP 5.2) or other chain-length variants cannot replicate the differentiated dual antimicrobial–anti-inflammatory profile with reduced cytotoxicity that characterizes AHR-1911 [1].

Quantitative Differentiation Evidence for Undec-10-en-1-yl Carbamimidothioate vs Comparators


Protein Synthesis Inhibition: AHR-1911 vs Undecylenic Acid and Thiourea — 96% vs Negligible Inhibition at 1.4 mM

In head-to-head in vitro experiments using rat liver slices, AHR-1911 at 1.4 mM decreased incorporation of [¹⁴C]leucine into microsomal proteins by 96%, while undecylenic acid and thiourea — the two structural fragments that comprise the AHR-1911 scaffold — each showed practically no inhibition when tested individually at the same concentration [1]. At a lower concentration of 0.42 mM, AHR-1911 inhibited protein synthesis by cytoplasmic ribosomes (microsomes and C-polysomes) by 72%, and all other related thiopseudoureas tested were much less effective, with the sole exception of one antileukaemic thiopseudourea [1]. Mitochondrial protein synthesis measured in the presence of cycloheximide was also decreased by 44% at 1.4 mM AHR-1911 [1].

Protein synthesis inhibition Translation elongation Antitumor mechanism

Alkyl Chain SAR: C11 Terminal Alkene vs Saturated C11 and Other Chain-Length Isothioureas

A systematic comparative study of eight substituted thiopseudoureas established that the blockade of protein synthesis on liver and Walker carcinoma ribosomes depended essentially on alkyl chain length and C-1 substitution: the minimum active chain was 9 carbons, and a plateau in activity was reached at 11 carbons [1]. Critically, the presence of a double bond in the distal section of the chain (as in AHR-1911) conferred two differentiated advantages over saturated analogs: it increased inhibition on intact cells while producing a parallel decrease in cytotoxicity, and it reduced aggregation of ribosomes, protein synthesis factors, and other proteins — a side effect observed with saturated-chain analogs [1]. Replacement of the pseudothiourea group in C-1 by an NH₂ group did not change the chain-length dependence pattern but eliminated the antitumor effect, confirming that both the terminal unsaturation and the pseudothiourea group contribute independently and obligately to the full pharmacological profile [1].

Structure-activity relationship Alkyl chain optimization Cytotoxicity reduction

In Vivo Topical Antibacterial Efficacy: 0.25% AHR-1911 Matches Gentamicin Ointment; Superior to Chloramphenicol and Oxytetracycline/Polymyxin B Combinations

In a direct comparative in vivo study using the classical subcutaneous mouse infection model (Morgenroth and Abraham method), AHR-1911 was benchmarked against multiple clinical topical antibiotic ointments. A 0.25% AHR-1911 preparation in a polyoxyethyleneglycol base demonstrated antimicrobial efficacy equivalent to gentamicin ointment in vivo [1]. In S. aureus infection, neomycin and AHR-1911 were the most effective agents tested; in E. coli infection, polymyxin B and AHR-1911 were the most effective, followed by neomycin [2]. The protective/sterilizing dose ratio varied between 1 and 53 across different drugs, and in vitro cidal/static ratios ranged from 3 to 80 for S. aureus, 2 to 4 for E. coli, and 1 to 5 for C. albicans — with AHR-1911 exhibiting a bimodal concentration-response that maximized antibacterial effectiveness at 0.12–0.25% [2][3]. Notably, amphotericin B was the most effective agent in C. albicans infection but induced irritation and abscesses even at the extremely low effective dose of 2 μg/20 g mouse, whereas AHR-1911 showed no such local toxicity [2].

Topical antimicrobial In vivo infection model Antibacterial ointment comparison

Topical Anti-Inflammatory Efficacy: 10% AHR-1911 Cream Equivalent to Newer Topical Corticosteroid Preparations

In a controlled clinical and experimental study, two distinct pharmaceutical preparations of AHR-1911 were developed to separate its antimicrobial and anti-inflammatory properties through vehicle engineering. The 10% AHR-1911 formulation in a vanishing cream base with triethanolamine stearate possessed anti-inflammatory efficacy quantitatively comparable to that of the newer topical steroid preparations available at the time [1]. This activity was confirmed in contact dermatitis patients, where AHR-1911 demonstrated clinically meaningful responses in steroid-requiring delayed hypersensitivity conditions [2]. In a separate trial of 40 acute and chronic dermatitis cases, topical 10-undecen-1-yl-pseudothiourea hydroiodide led to complete remission in 14/40 patients (35%) and favorable results in 18/40 (45%), yielding an 80% overall clinical benefit rate, with impressive prompt action noted in acute insect-bite dermatitis, and zero cases of intolerance or adverse reaction across 50 treated patients [2].

Topical anti-inflammatory Non-steroidal anti-inflammatory Contact dermatitis

Antitumor Activity: AHR-1911 Considerably Inhibits Walker 256 Carcinoma Growth as the Most Active Thiopseudourea Tested

AHR-1911 was directly tested for antitumor action in the Walker 256 carcinoma rat model, where it was shown to 'inhibit considerably' the growth of the tumor, and was explicitly identified as 'the most active of all the thiopseudoureas tested' in the same study [1]. The mechanism was attributed to inhibition of translation at the level of chain elongation (transpeptidation) rather than translocation, with the puromycin reaction on pulse-labelled C-ribosomes being strongly inhibited when preincubation with AHR-1911 preceded puromycin addition [1]. Importantly, the antitumor effect depended specifically on the pseudothiourea group and was not caused primarily by interference with protein synthesis — a mechanistic distinction from the compound's antimicrobial action — suggesting a multi-target pharmacology [2]. When ribosomes incubated with AHR-1911 were washed free of excess inhibitor, protein synthesis activity and the puromycin reaction were restored, indicating reversible binding and ruling out irreversible ribosomal damage [1].

Walker 256 carcinoma Antitumor activity Translation inhibition in cancer

Schistosoma mansoni Cercariae Immobilization: Undecenyl-Pseudothiourea Induces Irreversible Agglutination and Attenuates Infection

Cercariae of Schistosoma mansoni treated with undecenyl-pseudothiourea (AHR-1911) underwent immediate agglutination into a mass upon centrifugation and remained permanently immobilized when resuspended in water [1]. When these immobilized cercariae were used to infect mice, the worm recovery rate was 0.7% by percutaneous exposure compared to 2.2% by subcutaneous injection with untreated cercariae, representing a ~3.1-fold reduction in percutaneous infectivity [1]. This anti-cercarial activity is distinct from the compound's antibacterial and antitumor mechanisms and suggests a direct physicochemical effect on the cercarial surface or tegument, potentially related to the surfactant-like properties conferred by the C11 alkenyl chain combined with the cationic isothiouronium head group [1].

Schistosoma mansoni Cercariae immobilization Antiparasitic activity

Optimal Research and Industrial Application Scenarios for Undec-10-en-1-yl Carbamimidothioate (AHR-1911)


Non-Steroidal Topical Anti-Inflammatory Formulation Development

Based on the demonstrated equivalence of 10% AHR-1911 vanishing cream to newer topical corticosteroids in clinical anti-inflammatory efficacy, combined with a 0% adverse reaction rate across 50 patients [1], AHR-1911 is ideally positioned as a lead compound or reference standard for developing non-steroidal topical anti-inflammatory formulations targeting contact dermatitis, insect-bite reactions, bursitis, and tenosynovitis. The compound's dual antimicrobial–anti-inflammatory activity further supports its use in formulations intended for contaminated or infection-prone inflammatory skin conditions, where corticosteroids are relatively contraindicated [1].

Mechanistic Studies of Eukaryotic Translation Inhibition via Transpeptidation Blockade

AHR-1911 is the most potent member of the thiopseudourea class for inhibiting eukaryotic protein synthesis, with a well-characterized mechanism involving chain elongation blockade at the transpeptidation step rather than translocation, and reversible ribosomal binding [2]. The availability of a detailed SAR series (8 analogs varying in chain length and C-1 substitution) makes AHR-1911 an excellent tool compound for dissecting the relationship between alkyl chain architecture, ribosomal aggregation, and translation inhibition in both hepatic and tumor ribosomal systems [3].

In Vivo Antimicrobial Efficacy Benchmarking in Topical Infection Models

The extensive in vivo benchmarking data — demonstrating that 0.25% AHR-1911 matches gentamicin ointment efficacy, ranks among the most effective agents in both S. aureus (with neomycin) and E. coli (with polymyxin B) infections, and avoids the local irritation caused by amphotericin B [1][4] — positions AHR-1911 as a valuable positive control or reference compound for preclinical evaluation of novel topical antimicrobial agents. Its well-documented bimodal concentration-response (maximal antibacterial effect at 0.12–0.25%) provides an established dose-response benchmark [5].

Antitumor Research Requiring Reversible Translation Inhibitors with C11-Alkenyl SAR Context

For oncology research programs investigating translation inhibition as a therapeutic strategy, AHR-1911 offers a unique combination of features: reversible ribosomal binding (activity restored upon washout), in vivo Walker 256 carcinoma growth inhibition, and a mechanism (transpeptidation inhibition) distinct from clinically used translation inhibitors [2]. The established SAR showing that the antitumor effect depends specifically on the pseudothiourea group and is separable from general protein synthesis inhibition [3] provides a rational basis for medicinal chemistry optimization campaigns targeting specific tumor types.

Quote Request

Request a Quote for Undec-10-en-1-yl carbamimidothioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.